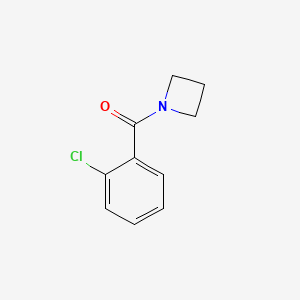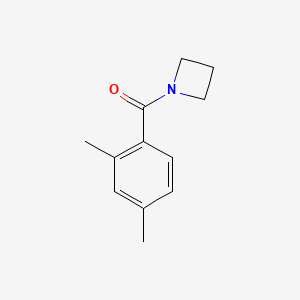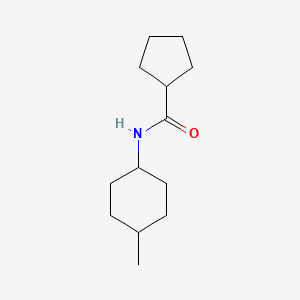
N-cycloheptyl-N-methylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N-methylquinoxaline-2-carboxamide, also known as CHQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHQ belongs to the quinoxaline family and is a non-competitive antagonist of the NMDA receptor.
Mechanism of Action
N-cycloheptyl-N-methylquinoxaline-2-carboxamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cycloheptyl-N-methylquinoxaline-2-carboxamide can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and prevent lipid peroxidation, which can lead to oxidative stress and neuronal damage. N-cycloheptyl-N-methylquinoxaline-2-carboxamide can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cycloheptyl-N-methylquinoxaline-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. N-cycloheptyl-N-methylquinoxaline-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-cycloheptyl-N-methylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-cycloheptyl-N-methylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide. Another area of interest is the investigation of the potential therapeutic effects of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in human clinical trials. Additionally, the use of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in combination with other drugs or therapies may also be explored.
Synthesis Methods
The synthesis of N-cycloheptyl-N-methylquinoxaline-2-carboxamide involves the reaction between 2-cyanophenylhydrazine and cycloheptanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to obtain N-cycloheptyl-N-methylquinoxaline-2-carboxamide. The chemical structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide is shown below:
Scientific Research Applications
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-cycloheptyl-N-methylquinoxaline-2-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(13-8-4-2-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSADZMTBWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)









![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
